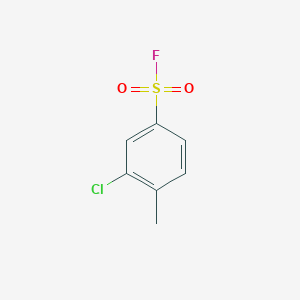

3-Chloro-4-methylbenzenesulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138272. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIYUPVDARXJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300668 | |

| Record name | 3-chloro-4-methylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25300-22-5 | |

| Record name | NSC138272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-4-methylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25300-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-methylbenzenesulfonyl fluoride synthesis from 3-chloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 3-chloro-4-methylbenzenesulfonyl fluoride from 3-chloro-4-methylaniline. Two primary methodologies are detailed: a modern one-pot Sandmeyer-type fluorosulfonylation and a traditional two-step approach proceeding via a sulfonyl chloride intermediate. This document includes detailed experimental protocols, a summary of quantitative data, and process diagrams to offer a thorough resource for researchers and professionals in organic synthesis and drug development. The synthesis of this compound is of significant interest due to its utility as a key building block in the development of novel agrochemicals and pharmaceutical agents.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its preparation from readily available starting materials is a key step in the drug discovery and development process. This guide outlines two effective methods for its synthesis from 3-chloro-4-methylaniline, a common chemical feedstock.

The first method is a contemporary one-pot, copper-free Sandmeyer-type reaction that offers an efficient and direct conversion of the aniline to the desired sulfonyl fluoride.[1][2] This approach is favored for its operational simplicity and reduced environmental impact.

The second, more traditional method, involves a two-step sequence. The initial step is the conversion of 3-chloro-4-methylaniline to 3-chloro-4-methylbenzenesulfonyl chloride via a Sandmeyer chlorosulfonylation reaction.[3] The subsequent step is a halogen exchange reaction to replace the chlorine atom with fluorine, yielding the final product.[4]

This guide provides detailed experimental procedures for both pathways, allowing researchers to select the most suitable method based on their specific laboratory capabilities and project requirements.

Synthetic Pathways

One-Pot Sandmeyer-Type Fluorosulfonylation

This modern approach allows for the direct synthesis of this compound from 3-chloro-4-methylaniline in a single reaction vessel. The process involves the in situ generation of the diazonium salt from the aniline, which then undergoes a copper-free fluorosulfonylation.

Two-Step Synthesis via Sulfonyl Chloride

This classical method provides a robust and well-established route to the target compound.

Step 1: Synthesis of 3-Chloro-4-methylbenzenesulfonyl Chloride

The first step involves the diazotization of 3-chloro-4-methylaniline followed by a Sandmeyer reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride intermediate.

Step 2: Halogen Exchange to this compound

The sulfonyl chloride is then converted to the corresponding sulfonyl fluoride through a halogen exchange reaction, typically using a fluoride salt such as potassium fluoride.

Experimental Protocols

Protocol for One-Pot Sandmeyer-Type Fluorosulfonylation

Materials:

-

3-Chloro-4-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 3-chloro-4-methylaniline (1.0 eq.) in a mixture of acetonitrile and water. Slowly add concentrated hydrochloric acid. To this solution, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0-5 °C.

-

Fluorosulfonylation: To the freshly prepared diazonium salt solution, add sodium metabisulfite (2.0 eq.) and Selectfluor® (1.5 eq.).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.

Protocol for Two-Step Synthesis

Materials:

-

3-Chloro-4-methylaniline

-

Hydrochloric acid (HCl, concentrated)

-

Sodium nitrite (NaNO₂)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Glacial acetic acid (AcOH)

-

Ether

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Diazotization: In a beaker, suspend 3-chloro-4-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Preparation of the Catalyst Solution: In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas. Add copper(I) chloride to this solution and continue bubbling SO₂ until the solution turns blue-green. Cool this solution in an ice bath.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the catalyst solution with vigorous stirring. The temperature should be maintained below 30 °C.

-

Work-up: After the addition is complete, pour the reaction mixture into ice water. The product will separate as an oil. Extract the aqueous layer with ether. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-chloro-4-methylbenzenesulfonyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.

Materials:

-

3-Chloro-4-methylbenzenesulfonyl chloride

-

Potassium fluoride (KF, anhydrous)

-

Sulfolane (anhydrous)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous sulfolane, 3-chloro-4-methylbenzenesulfonyl chloride (1.0 eq.), and anhydrous potassium fluoride (5.0 eq.).

-

Reaction: Heat the reaction mixture to 160-200 °C and stir for 10-15 hours. Monitor the reaction progress by GC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Purification: The crude product is purified by vacuum distillation to give this compound as a colorless liquid.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the synthesis of this compound. The data for the one-pot synthesis is extrapolated from general procedures for similar anilines, while the data for the two-step synthesis is based on established protocols for Sandmeyer reactions and halogen exchange fluorinations.

| Parameter | One-Pot Synthesis | Two-Step Synthesis (Step 1) | Two-Step Synthesis (Step 2) |

| Starting Material | 3-Chloro-4-methylaniline | 3-Chloro-4-methylaniline | 3-Chloro-4-methylbenzenesulfonyl chloride |

| Key Reagents | NaNO₂, HCl, Na₂S₂O₅, Selectfluor | NaNO₂, HCl, SO₂, CuCl | KF |

| Solvent | MeCN / H₂O | AcOH / H₂O | Sulfolane |

| Temperature | 0 °C to RT | 0 °C to 30 °C | 160-200 °C |

| Reaction Time | 12-24 hours | 2-3 hours | 10-15 hours |

| Typical Yield | 60-75% (estimated) | 70-85% | 80-90% |

Conclusion

This technical guide has detailed two reliable synthetic routes for the preparation of this compound from 3-chloro-4-methylaniline. The one-pot Sandmeyer-type fluorosulfonylation offers a more direct and potentially more environmentally benign approach. The traditional two-step method, while longer, is robust and may be more suitable for large-scale synthesis where the intermediate sulfonyl chloride is desired. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the efficient synthesis of this important building block. Researchers should carefully consider the safety precautions associated with diazotization reactions and the handling of sulfonyl halides.

References

preparation of 3-Chloro-4-methylbenzenesulfonyl fluoride from the corresponding sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-methylbenzenesulfonyl fluoride from its precursor, 3-Chloro-4-methylbenzenesulfonyl chloride. The conversion of sulfonyl chlorides to sulfonyl fluorides is a critical transformation in medicinal chemistry and drug development, owing to the unique reactivity and stability of the sulfonyl fluoride moiety. This document outlines two robust and widely applicable methods for this synthesis, detailing experimental protocols, reaction conditions, and relevant safety information. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Sulfonyl fluorides are valuable functional groups in the design of bioactive molecules, often serving as covalent inhibitors or chemical probes. Their enhanced stability compared to sulfonyl chlorides, coupled with their specific reactivity towards certain nucleophilic residues in proteins, makes them highly desirable motifs in drug discovery. The synthesis of this compound is of particular interest due to the presence of the chloro and methyl substituents on the benzene ring, which can modulate the compound's physicochemical properties and biological activity. This guide focuses on the direct halogen exchange reaction, a common and efficient method for the preparation of sulfonyl fluorides from the corresponding sulfonyl chlorides.

Reaction Scheme

The conversion of 3-Chloro-4-methylbenzenesulfonyl chloride to this compound is achieved through a nucleophilic substitution reaction at the sulfur atom. A fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), acts as the nucleophile, displacing the chloride ion.

Caption: General reaction scheme for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the product is provided in the table below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Chloro-4-methylbenzenesulfonyl chloride | 42413-03-6 | C₇H₆Cl₂O₂S | 225.09 | 34-38[1][2] |

| This compound | 25300-22-5[3][4] | C₇H₆ClFO₂S | 208.64[5] | Not available |

Experimental Protocols

Two effective methods for the preparation of this compound are detailed below. These protocols are based on established procedures for the synthesis of sulfonyl fluorides from sulfonyl chlorides.[6][7]

Method 1: Using Potassium Fluoride in a Biphasic Water/Acetone System

This method, adapted from the work of Bare (2023), is characterized by its mild reaction conditions, simple workup, and high yields for a broad range of substrates.[6]

Reagents and Materials:

-

3-Chloro-4-methylbenzenesulfonyl chloride

-

Potassium fluoride (KF)

-

Acetone

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on scale and temperature)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-methylbenzenesulfonyl chloride (1.0 eq.).

-

Add acetone to dissolve the starting material (concentration is typically in the range of 0.1-0.5 M).

-

In a separate container, prepare a solution of potassium fluoride (typically 2.0-4.0 eq.) in deionized water.

-

Add the aqueous KF solution to the stirred solution of the sulfonyl chloride in acetone. The mixture will become biphasic.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, quench the mixture by adding a larger volume of water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Caption: Experimental workflow for the KF/Water/Acetone method.

Method 2: Using Potassium Bifluoride (KHF₂) in Acetonitrile

This method is a well-established procedure for the synthesis of sulfonyl fluorides and is particularly useful for substrates that may be sensitive to water.[7]

Reagents and Materials:

-

3-Chloro-4-methylbenzenesulfonyl chloride

-

Potassium bifluoride (KHF₂)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-methylbenzenesulfonyl chloride (1.0 eq.).

-

Add acetonitrile as the solvent (concentration typically 0.1-0.5 M).

-

Add potassium bifluoride (typically 2.0-5.0 eq.) to the mixture.

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux (approximately 82°C for acetonitrile) and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the excess potassium bifluoride and any precipitated salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary.

References

- 1. 3-Chloro-4-methylbenzenesulfonyl chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. 3-CHLORO-4-METHYLBENZENESULFONYL CHLORIDE | 42413-03-6 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound;25300-22-5 [abichem.com]

- 5. This compound - CAS:25300-22-5 - 阿镁生物 [amaybio.com]

- 6. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]

- 7. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]

3-Chloro-4-methylbenzenesulfonyl fluoride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-methylbenzenesulfonyl fluoride, a versatile reagent with growing importance in chemical synthesis and drug discovery. This document details its structural and physicochemical characteristics, reactivity, and potential applications, supported by experimental data and protocols.

Core Properties and Data

This compound is an aromatic sulfonyl fluoride compound. Its structure features a benzene ring substituted with a chloro group, a methyl group, and a sulfonyl fluoride functional group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25300-22-5 | [1][2][3] |

| Molecular Formula | C₇H₆ClFO₂S | [1][2][3] |

| Molecular Weight | 208.64 g/mol | [2] |

| Boiling Point | 262.9 °C at 760 mmHg | |

| Density | 1.406 g/cm³ | |

| Flash Point | 112.8 °C | |

| Melting Point | Not available | |

| Solubility | Soluble in many organic solvents; low solubility in water. | [4] |

Synthesis and Reactivity

General Synthetic Approach: Halide Exchange

A prevalent method for synthesizing sulfonyl fluorides is through the halide exchange reaction of the corresponding sulfonyl chloride with a fluoride salt.

Diagram 1: General Synthesis of Arylsulfonyl Fluorides

References

An In-depth Technical Guide to 3-Chloro-4-methylbenzenesulfonyl fluoride (CAS: 25300-22-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylbenzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride of significant interest in chemical synthesis and drug discovery. Its structural features, particularly the presence of a reactive sulfonyl fluoride group, make it a valuable building block for the synthesis of complex molecules and a potential tool for chemical biology and medicinal chemistry. The sulfonyl fluoride moiety is known for its unique stability and chemoselective reactivity, making it a "privileged" warhead for covalent inhibitors and a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers in the life sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 25300-22-5 | |

| Molecular Formula | C₇H₆ClFO₂S | |

| Molecular Weight | 208.64 g/mol | |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Spectroscopic Data

Note: The following data are predicted and should be confirmed by experimental analysis.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of 7.5-8.0 ppm. The methyl protons would appear as a singlet around 2.5 ppm. |

| ¹³C NMR | Aromatic carbons would appear in the range of 125-145 ppm. The methyl carbon would appear around 20 ppm. |

| ¹⁹F NMR | A single peak corresponding to the sulfonyl fluoride group would be expected in the range of +60 to +70 ppm (relative to CFCl₃). |

| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl group would be expected around 1380-1410 cm⁻¹ and 1180-1200 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 208, with a characteristic isotopic pattern for the presence of one chlorine atom. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, plausible synthetic routes can be devised based on established methods for the preparation of sulfonyl fluorides. Two potential routes are outlined below.

Experimental Protocol 1: From 3-Chloro-4-methylbenzenesulfonyl Chloride

This is a common and direct method for the synthesis of sulfonyl fluorides.

Reaction: 3-Chloro-4-methylbenzenesulfonyl chloride + KF → this compound + KCl

Materials:

-

3-Chloro-4-methylbenzenesulfonyl chloride

-

Potassium fluoride (spray-dried)

-

Acetonitrile (anhydrous)

-

Phase-transfer catalyst (e.g., 18-crown-6) (optional)

Procedure:

-

To a stirred suspension of potassium fluoride (1.5-2.0 equivalents) in anhydrous acetonitrile, add 3-chloro-4-methylbenzenesulfonyl chloride (1.0 equivalent).

-

If desired, add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 5 mol%).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography or distillation under reduced pressure to yield pure this compound.

Experimental Protocol 2: From 3-Chloro-4-methylaniline

This multi-step synthesis involves the conversion of the amine to a diazonium salt, followed by a Sandmeyer-type reaction to introduce the sulfonyl fluoride group.

Reaction Steps:

-

Diazotization: 3-Chloro-4-methylaniline + NaNO₂ + HCl → 3-Chloro-4-methylbenzenediazonium chloride

-

Sulfonylation: 3-Chloro-4-methylbenzenediazonium chloride + SO₂ + CuCl₂ → 3-Chloro-4-methylbenzenesulfonyl chloride

-

Fluorination: 3-Chloro-4-methylbenzenesulfonyl chloride + KF → this compound

Materials:

-

3-Chloro-4-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Potassium fluoride (KF)

-

Acetonitrile

Procedure:

Step 1: Diazotization

-

Dissolve 3-chloro-4-methylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sulfonylation

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chloro-4-methylbenzenesulfonyl chloride.

Step 3: Fluorination

-

Follow the procedure outlined in Experimental Protocol 1 to convert the resulting 3-chloro-4-methylbenzenesulfonyl chloride to this compound.

Reactivity and Applications

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound is an excellent candidate for SuFEx click chemistry.[1][3] This reaction involves the highly efficient and specific reaction of a sulfonyl fluoride with a silyl ether or other nucleophiles to form a stable sulfonate or sulfonamide linkage. The reaction is typically catalyzed by a fluoride source or a base. Given its structure, this compound can be used to "click" onto molecules containing a hydroxyl or amino group, thereby introducing the 3-chloro-4-methylphenylsulfonyl moiety. This is particularly useful for synthesizing libraries of compounds for high-throughput screening in drug discovery.[1]

Covalent Inhibition in Drug Discovery

The sulfonyl fluoride group is a "warhead" that can form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine.[2] This property makes this compound a valuable scaffold for the design of covalent inhibitors. Covalent inhibitors can offer advantages over non-covalent inhibitors, including increased potency, longer duration of action, and the ability to target shallow binding pockets. Given the prevalence of kinases as drug targets and the presence of a conserved lysine in their active sites, derivatives of this compound could be explored as potential covalent kinase inhibitors for various diseases, including cancer.[4][5]

Potential Signaling Pathway Interactions

While there is no direct evidence linking this compound to specific signaling pathways, its potential as a covalent inhibitor suggests that its derivatives could be designed to target key proteins within various cellular signaling cascades. For instance, by modifying the core structure, it may be possible to achieve selectivity for specific kinases involved in cancer cell proliferation, survival, or angiogenesis. The development of chemical probes based on this scaffold could be a valuable strategy to identify its protein targets and elucidate its mechanism of action and impact on cellular signaling.[2]

Safety and Handling

Based on safety data for similar sulfonyl fluorides, this compound should be handled with caution in a well-ventilated fume hood. It is likely to be corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a versatile chemical entity with significant potential for researchers in drug development and chemical biology. Its utility as a building block in SuFEx click chemistry and as a scaffold for the design of covalent inhibitors makes it a compound of high interest. While a detailed experimental characterization of this specific molecule is not widely available, the general principles of sulfonyl fluoride chemistry provide a strong foundation for its synthesis and application. Further research into its biological activity and target identification will undoubtedly expand its utility and contribute to the development of new therapeutic agents.

References

- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-4-methylbenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-chloro-4-methylbenzenesulfonyl fluoride. In the absence of publicly available experimental structural data for this specific compound, this report leverages computational chemistry principles to predict its key structural parameters, including bond lengths, bond angles, and dihedral angles. A theoretical conformational analysis has been performed to elucidate the rotational barrier around the C-S bond and identify the most stable conformers. Furthermore, this guide outlines detailed, generalized experimental protocols for the synthesis, purification, and characterization of this compound, drawing from established methods for analogous aryl sulfonyl fluorides. These protocols for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction provide a practical framework for researchers aiming to synthesize and empirically validate the structural features of this molecule. The combination of theoretical predictions and detailed experimental methodologies presented herein serves as a valuable resource for scientists engaged in drug discovery and development, where a thorough understanding of molecular structure and conformation is paramount.

Introduction

Aryl sulfonyl fluorides are a class of organic compounds that have garnered significant interest in medicinal chemistry and chemical biology. Their unique reactivity profile, particularly as covalent inhibitors, makes them valuable warheads for targeting specific amino acid residues in proteins. The compound this compound, with its specific substitution pattern on the benzene ring, presents a unique scaffold for the design of novel therapeutic agents. The chlorine and methyl substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its reactivity and binding affinity to biological targets.

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for rational drug design. The spatial arrangement of the chloro, methyl, and sulfonyl fluoride groups dictates the molecule's shape, polarity, and ability to engage in specific intermolecular interactions with a target protein. This guide provides a detailed theoretical examination of its molecular structure and explores the conformational landscape arising from rotation around the C-S bond.

Predicted Molecular Structure

Due to the absence of experimental crystallographic data for this compound, its molecular structure was predicted using computational modeling based on density functional theory (DFT). The predicted bond lengths and angles are presented in Tables 1 and 2, respectively. These values are derived from established structural data for substituted benzenes and sulfonyl fluorides. The benzene ring is expected to be nearly planar, with minor deviations caused by the substituents.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-Cl | 1.74 |

| C-C (methyl) | 1.51 |

| C-H (methyl) | 1.09 |

| C-S | 1.77 |

| S=O | 1.43 |

| S-F | 1.57 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C-C-C (aromatic) | 118 - 122 |

| C-C-H (aromatic) | 119 - 121 |

| C-C-Cl | 119 - 121 |

| C-C-C (methyl) | 119 - 121 |

| H-C-H (methyl) | 109.5 |

| C-S-O | 108 - 110 |

| O-S-O | 120 - 122 |

| C-S-F | 105 - 107 |

| O-S-F | 106 - 108 |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the benzene ring to the sulfur atom of the sulfonyl fluoride group (the C-S bond). The rotation around this bond is associated with a specific energy barrier, which dictates the relative populations of different rotational isomers (conformers) at a given temperature.

To investigate the conformational preferences, a theoretical potential energy scan was performed by systematically rotating the C-C-S-F dihedral angle. The results of this analysis are depicted in the following diagram, which illustrates the relative energy of the molecule as a function of this dihedral angle.

Figure 1: Predicted potential energy surface for the rotation around the C-S bond of this compound.

The conformational analysis reveals two low-energy conformers where the fluorine atom is staggered with respect to the ortho-substituents of the benzene ring. These represent the global energy minima. The highest energy conformation (rotational barrier) occurs when the fluorine atom is eclipsed with the chlorine atom or the hydrogen atom on the adjacent carbon. The predicted rotational barrier is in the range of 2-5 kcal/mol, which is typical for rotation around Ar-S bonds in sulfonyl-containing compounds. This relatively low barrier suggests that at room temperature, the molecule will exist as a dynamic equilibrium of multiple conformers, although the staggered conformations will be the most populated.

Proposed Experimental Protocols

The following sections outline detailed, generalized experimental protocols for the synthesis, purification, and characterization of this compound. These methods are based on established procedures for similar aryl sulfonyl fluorides.

Synthesis

A common method for the synthesis of aryl sulfonyl fluorides is the fluorination of the corresponding aryl sulfonyl chloride.

Figure 2: General workflow for the synthesis of this compound.

Detailed Protocol:

-

To a stirred solution of 3-chloro-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium fluoride (2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter to remove excess KF and any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the range of 7.5-8.0 ppm. The methyl protons will appear as a singlet around 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the sulfonyl group appearing further downfield. The methyl carbon will resonate at approximately 20-25 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the sulfonyl fluoride group, typically in the range of +60 to +70 ppm relative to a standard.

Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonyl group and the aromatic ring.

-

S=O stretching: Strong absorptions around 1380-1410 cm⁻¹ (asymmetric) and 1180-1200 cm⁻¹ (symmetric).

-

S-F stretching: A characteristic absorption band in the region of 750-850 cm⁻¹.

-

C-Cl stretching: An absorption in the range of 600-800 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Protocol:

-

Acquire the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

4.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound.

Protocol:

-

Obtain a mass spectrum of the purified compound using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

The expected molecular ion peak ([M]⁺ or [M+H]⁺) for C₇H₆ClFO₂S will be observed at m/z corresponding to its calculated exact mass (approximately 207.97). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should also be observed.

Single-Crystal X-ray Diffraction

To obtain definitive experimental data on the molecular structure and conformation, single-crystal X-ray diffraction is the gold standard.

Figure 3: Workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/hexane), or by vapor diffusion.

-

Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Process the collected data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the molecular structure and conformational analysis of this compound. The predicted structural parameters and conformational landscape offer valuable insights for researchers in the field of drug discovery. While experimental data for this specific molecule is currently lacking in the public domain, the detailed experimental protocols provided herein offer a clear roadmap for its synthesis, characterization, and definitive structural elucidation. A thorough understanding of the principles outlined in this guide will empower scientists to effectively utilize this compound and its analogs in the development of novel therapeutics.

An In-depth Technical Guide on the Reactivity of 3-Chloro-4-methylbenzenesulfonyl Fluoride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-Chloro-4-methylbenzenesulfonyl fluoride with a range of nucleophiles. Due to its inherent stability, this compound serves as a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides, a critical functional group in numerous pharmaceutical agents. This document details the reaction mechanisms, presents available quantitative data, and provides experimental protocols for its reactions with various nucleophiles, including amines, alcohols, and thiols.

Introduction

This compound is an aromatic sulfonyl fluoride that has garnered interest in synthetic chemistry due to the unique reactivity of the sulfonyl fluoride group. Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and are less prone to undergo side reactions, making them ideal for use in complex molecular syntheses.[1] The presence of the chloro and methyl substituents on the benzene ring further modulates the reactivity of the sulfur center, influencing its susceptibility to nucleophilic attack.

The primary mode of reaction for this compound involves nucleophilic substitution at the tetracoordinate sulfur atom. This reaction is central to the formation of sulfonamides, sulfonate esters, and thioesters, which are pivotal intermediates and final products in medicinal chemistry and materials science.

General Reactivity and Reaction Mechanisms

The reactivity of this compound is characterized by the electrophilicity of the sulfur atom in the sulfonyl fluoride group. Nucleophiles attack this sulfur atom, leading to the displacement of the fluoride ion.

The generally accepted mechanism for the reaction of sulfonyl fluorides with nucleophiles is a two-step addition-elimination process. In this mechanism, the nucleophile first adds to the sulfur atom, forming a transient pentacoordinate intermediate. This is followed by the elimination of the fluoride leaving group to yield the final product. This pathway is favored for sulfonyl fluorides, in contrast to the more concerted SN2-like mechanism often observed with sulfonyl chlorides.

For reactions with amines, the formation of sulfonamides is a key transformation. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their reactivity can be significantly enhanced by the use of Lewis acids, such as calcium triflimide [Ca(NTf2)2].[1] The Lewis acid is proposed to coordinate to the fluorine atom, increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack.

Reactivity with Specific Nucleophiles

Amines

The reaction of this compound with primary and secondary amines is a cornerstone for the synthesis of a diverse range of sulfonamides. While these reactions can be sluggish at room temperature, they can be driven to completion with heating or the use of a catalyst.

Quantitative Data:

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | N-phenyl-3-chloro-4-methylbenzenesulfonamide | Ca(NTf2)2, t-amyl alcohol, 60 °C, 1 h | 85 | [1] |

| Various anilines | Substituted N-aryl-benzenesulfonamides | Visible light, Ir[(ppy)2(dtbbpy)]Cl, NaHCO3, 50 °C, 12 h | Moderate to Good | [2] |

Experimental Protocol: General Procedure for the Synthesis of Sulfonamides using Calcium Triflimide Activation [1]

-

To a solution of this compound (1.0 equiv) in tert-amyl alcohol (0.2 M) is added the desired amine (1.2 equiv).

-

Calcium triflimide [Ca(NTf2)2] (1.0 equiv) is then added to the reaction mixture.

-

The mixture is stirred at 60 °C and the progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.

Alcohols

The reaction of this compound with alcohols leads to the formation of sulfonate esters. This reaction typically requires activation of the alcohol or the sulfonyl fluoride.

Quantitative Data:

Experimental Protocol: General Procedure for the Synthesis of Sulfonate Esters

-

To a solution of the alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., THF or DCM) at 0 °C, a non-nucleophilic base (e.g., sodium hydride or triethylamine, 1.1 equiv) is added.

-

The mixture is stirred for a short period to allow for the formation of the alkoxide.

-

A solution of this compound (1.0 equiv) in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Thiols

Thiols, being more nucleophilic than their alcohol counterparts, are expected to react more readily with this compound to form thioesters. The reaction is typically carried out in the presence of a base to generate the even more nucleophilic thiolate anion.

Quantitative Data:

Experimental Protocol: General Procedure for the Synthesis of Thioesters

-

To a solution of the thiol (1.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or triethylamine (1.2 equiv) is added.

-

The mixture is stirred at room temperature for a short period to form the thiolate.

-

This compound (1.0 equiv) is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography.

Visualization of Reaction Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Caption: Proposed Lewis acid-catalyzed reaction mechanism.

Caption: General experimental workflow for reactions.

Conclusion

This compound is a versatile and stable reagent for the synthesis of sulfonamides and other sulfur-containing compounds. Its reactivity, while moderate, can be effectively tuned through the use of catalysts and appropriate reaction conditions. This guide provides a foundational understanding of its reactivity with key nucleophiles and offers practical experimental protocols for its application in a research and development setting. Further investigation into the kinetics and substrate scope of its reactions will undoubtedly expand its utility in the synthesis of novel chemical entities.

References

An In-depth Technical Guide on the Solubility of 3-Chloro-4-methylbenzenesulfonyl Fluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-methylbenzenesulfonyl fluoride. Due to a lack of specific experimental data in publicly available literature, this document focuses on inferred solubility properties based on the compound's structure and data from analogous compounds. It also outlines a general experimental protocol for determining solubility and presents a logical workflow for solubility testing.

Introduction

This compound is an organic compound with the chemical formula C₇H₆ClFO₂S. Its structure, featuring a benzene ring substituted with a chloro group, a methyl group, and a sulfonyl fluoride group, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, drug discovery, and materials science, as it governs reaction kinetics, purification methods, and formulation strategies.

Physicochemical Properties

While specific solubility data is scarce, some physical properties of this compound have been reported:

These properties suggest a relatively non-volatile solid or liquid at room temperature with a density greater than water.

Inferred Solubility Profile

In the absence of direct experimental data, the solubility of this compound can be inferred by examining its structural features and comparing it to similar compounds. The molecule possesses both polar (sulfonyl fluoride and chloro groups) and non-polar (benzene ring and methyl group) characteristics.

A structurally similar compound, 4-methylbenzenesulfonyl fluoride (tosyl fluoride), is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile, while exhibiting low solubility in water[3]. This suggests that this compound is also likely to be soluble in polar aprotic and polar protic organic solvents. The presence of the chloro group is expected to slightly increase the polarity and may influence its solubility profile compared to tosyl fluoride.

Expected Solubility:

-

High Solubility: Likely in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in polar protic solvents like Methanol and Ethanol.

-

Moderate Solubility: Potentially in less polar solvents such as Dichloromethane and Chloroform.

-

Low Solubility: Expected in non-polar solvents like hexanes and diethyl ether, and very low solubility in water.

It is imperative to experimentally verify these inferred solubilities for any practical application.

Experimental Protocol for Solubility Determination

A general and robust method for determining the solubility of a compound like this compound is the isothermal equilibrium method.

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane, Hexane)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for experimental solubility determination.

Conclusion

References

3-Chloro-4-methylbenzenesulfonyl Fluoride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-chloro-4-methylbenzenesulfonyl fluoride. The information is curated for professionals in research and drug development who utilize this compound in their work. This document summarizes key stability characteristics, provides recommended handling and storage protocols, and outlines experimental methodologies for stability assessment.

Core Stability Profile

This compound, a member of the aryl sulfonyl fluoride class of compounds, is generally characterized by its robust chemical stability, particularly when compared to the analogous sulfonyl chlorides. The strong sulfur-fluorine bond imparts significant resistance to hydrolysis and thermal degradation. However, like most reactive compounds, its stability is not absolute and is influenced by environmental factors such as moisture, temperature, and the presence of nucleophiles.

Under standard ambient conditions (room temperature and in the absence of moisture), this compound is a chemically stable compound. It is, however, sensitive to moisture and can undergo slow hydrolysis over time upon exposure to water.

Quantitative Stability Data for Analogous Aryl Sulfonyl Fluorides

| Compound | Substitution Pattern | % Remaining (5h, RT) | % Remaining (5h, 37°C) |

| 2 | Unsubstituted benzamide-sulfonyl fluoride | < 20% | < 10% |

| 7 | Substituted benzamide-sulfonyl fluoride | > 80% | > 70% |

| 8 | Substituted benzamide-sulfonyl fluoride | > 90% | > 80% |

| 9 | Substituted benzamide-sulfonyl fluoride | > 90% | > 85% |

| 10 | Benzyl-sulfonyl fluoride | > 95% | > 90% |

| 11 | Benzyl-sulfonyl fluoride | > 95% | > 90% |

| Data adapted from a study on the stability of various aryl sulfonyl fluorides. The specific structures of compounds 2 and 7-11 are detailed in the source literature and represent a range of electronic and steric variations. |

The data indicates that substitutions on the aryl ring can significantly influence the stability of the sulfonyl fluoride moiety. Generally, benzyl-sulfonyl fluorides (10 and 11) and certain substituted benzamide-sulfonyl fluorides (7, 8, and 9) exhibit greater stability compared to the unsubstituted benzamide-sulfonyl fluoride (2)[1].

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets for the compound and its analogs:

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. | Minimizes potential for thermal decomposition and slows down any residual hydrolytic activity. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can lead to hydrolysis. |

| Container | Keep in a tightly sealed, dry container. | Protects from moisture and atmospheric contaminants. |

| Light | Store in a dark place. | While not explicitly stated to be light-sensitive, protection from light is a general best practice for reactive chemical storage. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and moisture.[2] | These substances can promote the decomposition of the sulfonyl fluoride. |

Reactivity and Decomposition

The primary degradation pathway for this compound is hydrolysis, which can occur upon contact with water. This process leads to the formation of the corresponding sulfonic acid and hydrogen fluoride. The rate of hydrolysis is generally slow under neutral pH but can be accelerated by acidic or basic conditions.

Thermal decomposition is also a consideration at elevated temperatures. While sulfonyl fluorides are known to be more thermally robust than their chloride counterparts, high temperatures can lead to the release of hazardous decomposition products.[3] In the event of a fire, hazardous combustion gases or vapors may develop.[4] These can include carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[4]

Experimental Protocol: Hydrolytic Stability Assessment by HPLC

The following is a generalized experimental protocol for assessing the hydrolytic stability of this compound. This method utilizes High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound over time.

Objective: To determine the rate of hydrolysis of this compound in an aqueous solution.

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

HPLC system with a UV detector

-

C18 analytical column

-

Incubator or water bath

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in acetonitrile.

-

Reaction Initiation: In a series of vials, dilute the stock solution with the pre-warmed (e.g., 37°C) aqueous buffer to a final concentration suitable for HPLC analysis.

-

Incubation: Incubate the reaction vials at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

-

Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a high concentration of acetonitrile. This will stop further hydrolysis.

-

HPLC Analysis: Analyze the quenched samples by HPLC.

-

Mobile Phase: A suitable gradient of acetonitrile and water.

-

Column: C18 analytical column.

-

Detection: UV detection at a wavelength where the parent compound has a strong absorbance.

-

-

Data Analysis:

-

Create a calibration curve using standards of this compound of known concentrations.

-

Quantify the peak area of the parent compound in each sample.

-

Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration at time zero.

-

Plot the percentage of remaining compound versus time to determine the hydrolysis rate.

-

Visualizing Stability and Degradation Pathways

The following diagrams illustrate the key concepts related to the stability and handling of this compound.

References

- 1. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-hydroxybenzenesulfonyl fluoride N,N-dimethylthiocarbamate | C9H9ClFNO3S2 | CID 99193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Hydrolysis Rate of 3-Chloro-4-methylbenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylbenzenesulfonyl fluoride is an aromatic sulfonyl fluoride, a class of compounds of significant interest in medicinal chemistry and drug development. Sulfonyl fluorides are known for their unique reactivity profile, balancing stability with the ability to act as covalent modifiers of biological targets.[1][2] Their resistance to hydrolysis under physiological conditions is a key feature, making them attractive warheads for targeted covalent inhibitors.[1] Understanding the rate and mechanism of hydrolysis is crucial for predicting the stability and off-target reactivity of drugs and chemical probes incorporating this moiety.

Quantitative Data on the Hydrolysis of Aryl Sulfonyl Fluorides

Direct quantitative data on the hydrolysis rate of this compound is not publicly available. However, data from structurally analogous compounds can provide valuable insights into its expected stability. The electronic effects of the substituents on the benzene ring play a crucial role in determining the electrophilicity of the sulfur atom and, consequently, the rate of hydrolysis.

The chloro group at the meta-position is electron-withdrawing, which is expected to increase the electrophilicity of the sulfonyl group and thus accelerate hydrolysis. Conversely, the methyl group at the para-position is electron-donating, which should decrease the electrophilicity and slow down the hydrolysis rate. The net effect of these two substituents on the hydrolysis rate of this compound would require experimental determination.

For comparison, the hydrolysis rate constant for a related compound, 4-carboxybenzenesulfonyl fluoride, has been reported.[3] This compound possesses a strongly electron-withdrawing carboxylic acid group in the para position.

Table 1: Hydrolysis Rate Constant of a Structurally Related Aryl Sulfonyl Fluoride [3]

| Compound | Structure | Class | k_hyd (x 10⁻⁵ s⁻¹) |

| 4-Carboxybenzenesulfonyl fluoride | HOOC-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 1.80 |

This value provides a benchmark for the order of magnitude of the hydrolysis rate constant for an aryl sulfonyl fluoride with an electron-withdrawing substituent. Given the opposing electronic effects of the chloro and methyl groups in this compound, its hydrolysis rate is likely to be different from this value.

Experimental Protocols for Determining Hydrolysis Rate

To determine the precise hydrolysis rate of this compound, a series of kinetic experiments can be conducted. The following protocols describe common methods for monitoring the reaction progress and calculating the rate constant.

General Experimental Workflow

The general workflow for determining the hydrolysis rate involves dissolving a known concentration of this compound in an aqueous buffer of a specific pH, maintaining a constant temperature, and monitoring the disappearance of the reactant or the appearance of the product over time.

Caption: General workflow for determining the hydrolysis rate of this compound.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring reaction kinetics as it allows for the direct observation of both reactant and product signals.[4][5]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated organic solvent (e.g., DMSO-d₆ or acetonitrile-d₃) to ensure solubility.

-

Prepare an aqueous buffer (e.g., phosphate buffer) in D₂O at the desired pH.

-

In an NMR tube, add a known volume of the buffer and an internal standard (e.g., trimethylsilyl propionate-d₄, TSP).

-

Equilibrate the NMR tube to the desired temperature in the NMR spectrometer.

-

-

Reaction Initiation and Monitoring:

-

Initiate the hydrolysis by injecting a small, known volume of the stock solution of this compound into the NMR tube.

-

Immediately begin acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to a specific proton or the fluorine atom of the starting material and a prominent proton signal of the product (3-Chloro-4-methylbenzenesulfonic acid).

-

Normalize the integrals to the internal standard to account for any variations in instrument response.

-

Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting linear fit will be the negative of the observed pseudo-first-order rate constant (-k_obs).

-

Method 2: UV-Vis Spectrophotometry

If the starting material and the product have distinct UV-Vis absorbance spectra, this method can be a simple and effective way to monitor the reaction.[6][7]

Protocol:

-

Spectral Characterization:

-

Obtain the UV-Vis absorbance spectra of this compound and its expected hydrolysis product, 3-Chloro-4-methylbenzenesulfonic acid, in the chosen aqueous buffer.

-

Identify a wavelength where there is a significant difference in absorbance between the reactant and the product.

-

-

Kinetic Measurement:

-

Prepare the aqueous buffer in a cuvette and place it in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding a small volume of a concentrated stock solution of this compound.

-

Monitor the change in absorbance at the chosen wavelength over time.

-

-

Data Analysis:

-

Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

-

Plot the appropriate function of concentration versus time (e.g., ln[A] vs. t for a first-order reaction) to determine the rate constant.

-

Method 3: Stopped-Flow Spectroscopy

For very fast hydrolysis reactions, stopped-flow spectroscopy can be used to measure kinetics on a millisecond timescale.[8][9][10][11][12]

Protocol:

-

Instrument Setup:

-

Load one syringe of the stopped-flow instrument with a solution of this compound in a suitable solvent and the other syringe with the aqueous buffer.

-

Set the instrument to monitor the reaction at a wavelength where a significant change in absorbance or fluorescence is expected upon hydrolysis.

-

-

Rapid Mixing and Data Acquisition:

-

Rapidly mix the two solutions by driving the syringes. The instrument will automatically stop the flow and begin recording the change in the spectroscopic signal as a function of time.

-

-

Data Analysis:

-

The resulting kinetic trace is then fitted to an appropriate kinetic model (e.g., a single exponential decay for a first-order process) to extract the rate constant.

-

Hydrolysis Mechanism

The hydrolysis of aryl sulfonyl fluorides generally proceeds through a nucleophilic substitution reaction at the sulfur atom. The mechanism can vary depending on the specific reactants and conditions, but a common pathway involves the attack of a water molecule or a hydroxide ion on the electrophilic sulfur center.

Caption: Proposed mechanism for the hydrolysis of this compound.

The reaction is initiated by the nucleophilic attack of a water molecule (in neutral or acidic conditions) or a hydroxide ion (in basic conditions) on the sulfur atom of the sulfonyl fluoride. This leads to the formation of a transient pentacoordinate intermediate or a transition state. The stability of this intermediate is influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups, like the chloro substituent, can stabilize the developing negative charge on the oxygen atoms of the sulfonyl group, thus favoring the reaction. Conversely, electron-donating groups, like the methyl substituent, can destabilize this intermediate. The reaction is completed by the departure of the fluoride ion as the leaving group, resulting in the formation of 3-Chloro-4-methylbenzenesulfonic acid.

Conclusion

While the precise hydrolysis rate of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation. By leveraging the provided experimental protocols, researchers can obtain accurate kinetic data. Understanding the hydrolysis rate is a critical step in the development of novel drugs and chemical probes, enabling the design of molecules with optimized stability and reactivity profiles. The principles and methodologies outlined herein are broadly applicable to the study of other sulfonyl fluorides and related electrophilic species.

References

- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. ekwan.github.io [ekwan.github.io]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 9. Stopped-flow - Wikipedia [en.wikipedia.org]

- 10. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 11. agilent.com [agilent.com]

- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

Methodological & Application

Application Notes and Protocols for 3-Chloro-4-methylbenzenesulfonyl fluoride in SuFEx Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloro-4-methylbenzenesulfonyl fluoride as a versatile building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This reagent is a valuable tool for the modular synthesis of complex molecules, finding applications in drug discovery, chemical biology, and materials science.[1]

Introduction to SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click reactions that relies on the robust yet selectively reactive nature of the S(VI)-F bond.[2] Aryl sulfonyl fluorides, such as this compound, are stable electrophiles that can react efficiently with a wide range of nucleophiles, including phenols and amines, to form stable sulfonate and sulfonamide linkages, respectively.[1] This reaction is characterized by its high efficiency, broad functional group tolerance, and often metal-free conditions, making it an ideal tool for the rapid assembly of molecular libraries and the development of novel chemical entities.[1][2]

The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the aromatic ring. The presence of a chlorine atom and a methyl group on the benzene ring of this compound influences its reactivity profile in SuFEx reactions.

Applications in Research and Development

The application of this compound in SuFEx chemistry is extensive and includes:

-

Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening and lead optimization. The resulting sulfonamide and sulfonate moieties are common pharmacophores in medicinal chemistry.

-

Chemical Biology: Development of chemical probes and covalent inhibitors for studying biological systems and target validation.[1] Sulfonyl fluorides can act as warheads for covalent modification of proteins.[3][4][5]

-

Materials Science: Synthesis of novel polymers and functional materials with unique properties derived from the sulfonyl-containing backbone.

Experimental Protocols

The following are generalized protocols for the SuFEx reaction of this compound with phenols and amines. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: SuFEx Reaction with Phenols (Formation of Sulfonates)

This protocol describes a general procedure for the synthesis of aryl sulfonates using an organocatalyst.

Materials:

-

This compound

-

Substituted phenol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable base/catalyst

-

Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the substituted phenol (1.0 eq.).

-

Dissolve the phenol in the chosen anhydrous solvent.

-

Add this compound (1.1 eq.).

-

Add the catalyst, such as DBU (10-30 mol%). The optimal catalyst loading may vary depending on the reactivity of the phenol.[2]

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfonate.

Illustrative Quantitative Data for SuFEx Reaction with Phenols

Disclaimer: The following data is illustrative to demonstrate the potential outcomes and may not represent actual experimental results. Optimization is recommended for each specific substrate.

| Entry | Phenol | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Phenol | DBU (20) | MeCN | 12 | 85 |

| 2 | 4-Methoxyphenol | DBU (15) | THF | 8 | 92 |

| 3 | 4-Nitrophenol | DBU (30) | MeCN | 24 | 75 |

| 4 | 2,6-Dimethylphenol | BEMP (20) | MeCN | 24 | 60 |

Protocol 2: SuFEx Reaction with Amines (Formation of Sulfonamides)